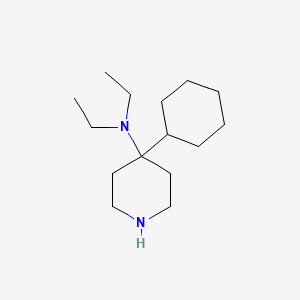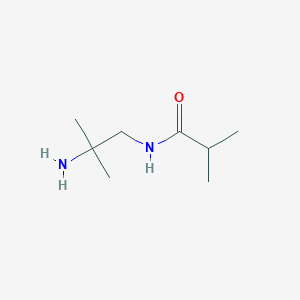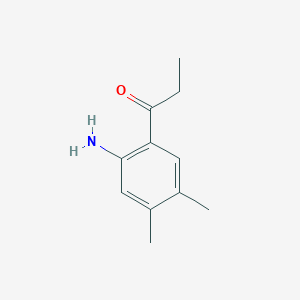
4-Cyclohexyl-N,N-diethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-N,N-diethylpiperidin-4-amine is a chemical compound with the molecular formula C15H30N2 and a molecular weight of 238.41 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It features a piperidine ring substituted with a cyclohexyl group and two diethylamine groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Cyclohexyl-N,N-diethylpiperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Substitution with Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl halides in the presence of a base.
Introduction of Diethylamine Groups:
Chemical Reactions Analysis
4-Cyclohexyl-N,N-diethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclohexyl-N,N-diethylpiperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Medicine: While not used directly in medicine, it serves as a precursor or intermediate in the synthesis of potential therapeutic agents.
Industry: In industrial research, it is utilized for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-N,N-diethylpiperidin-4-amine is not well-documented. compounds with similar structures often interact with biological targets such as receptors or enzymes, leading to various biological effects. The piperidine ring is a common pharmacophore in medicinal chemistry, known for its ability to interact with a wide range of molecular targets .
Comparison with Similar Compounds
4-Cyclohexyl-N,N-diethylpiperidin-4-amine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple heterocyclic amine used in various chemical syntheses.
N-Methylpiperidine: A derivative with a methyl group, used in organic synthesis and as a solvent.
4-Phenylpiperidine: A compound with a phenyl group, known for its use in the synthesis of pharmaceuticals like fentanyl.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H30N2 |
|---|---|
Molecular Weight |
238.41 g/mol |
IUPAC Name |
4-cyclohexyl-N,N-diethylpiperidin-4-amine |
InChI |
InChI=1S/C15H30N2/c1-3-17(4-2)15(10-12-16-13-11-15)14-8-6-5-7-9-14/h14,16H,3-13H2,1-2H3 |
InChI Key |
BAIZOCVEFUKHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1(CCNCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13171429.png)
![4-[4-(Bromomethyl)phenyl]morpholine](/img/structure/B13171433.png)





![2-Aminobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13171454.png)

![Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13171473.png)
![3-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13171480.png)

